D-ribofuranose
Overview
Description
D-ribose is a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, which is the primary source of energy for cells. It is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units. D-ribose is found in abundance in various living organisms, including plants, animals, and microorganisms . It is particularly important in the context of nutrition and supplements because it has been associated with enhancing energy levels and improving athletic performance .
Mechanism of Action
Target of Action
D-Ribofuranose, also known as ribofuranose, primarily targets several enzymes. It is a key substance in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides . It interacts with enzymes such as Hypoxanthine-guanine phosphoribosyltransferase, Orotate phosphoribosyltransferase, Uridine-cytidine kinase-like 1, Adenine phosphoribosyltransferase, and Anthranilate phosphoribosyltransferase .
Mode of Action
This compound interacts with its targets by participating in various biochemical reactions. For instance, it catalyzes the transfer of the phosphoribosyl group of 5-phosphorylribose-1-pyrophosphate (PRPP) to anthranilate to yield N-(5’-phosphoribosyl)-anthranilate (PRA) . It also plays a role in the interconversion of β-D-ribopyranose and β-D-ribofuranose .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a crucial role in the Pentose Phosphate Pathway, Pyrimidine Metabolism, and Purine Metabolism . It is also involved in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides .
Result of Action
The action of this compound results in various molecular and cellular effects. It is essential for the formation of nucleotides, which are the building blocks of nucleic acids like RNA and DNA . Therefore, this compound plays a critical role in encoding, transmitting, and expressing genetic information in living organisms .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, a steady temperature gradient may steer an open isomerisation network into a non-equilibrium steady state where furanose is boosted beyond the limits set by equilibrium thermodynamics . The predicted optimum is compatible with temperature drops found in hydrothermal vents associated with extremely fresh lava flows on the sea floor .
Biochemical Analysis
Biochemical Properties
D-Ribofuranose interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in intermediary metabolism, cell signaling, and the biosynthesis of macromolecules . It is also a part of nucleotides, which serve as monomeric units of RNA . The conformational preferences of this compound are influenced by factors such as the unfavorable ecliptic orientation of the 2-OH and 3-OH groups, the 1,3-pseudodiaxial interaction of the aglycone and terminal hydroxymethyl group, and the endo-anomeric effect .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by encoding, transmitting, and expressing genetic information in living organisms . It is also involved in numerous catalytic processes, including chemical energy production and storage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the interconversion of β-D-ribopyranose and β-D-ribofuranose .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown that a steady temperature gradient may steer an open isomerisation network into a non-equilibrium steady state where furanose is boosted beyond the limits set by equilibrium thermodynamics .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key component in the pentose phosphate pathway . It is also involved in purine metabolism and riboflavin metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known that this compound helps transport ribose into cells . Detailed information about its distribution within cells and tissues is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-ribose can be synthesized through various methods. One common method involves the fermentation of glucose using specific strains of bacteria or yeast. This process typically involves the use of transketolase-deficient mutants to enhance the yield of D-ribose . Another method involves the chemical synthesis of D-ribose from furan or D-glucose . The reaction conditions for these methods vary, but they generally require controlled temperatures and pH levels to optimize the yield.
Industrial Production Methods
Industrial production of D-ribose often relies on microbial fermentation due to its efficiency and cost-effectiveness. The fermentation process involves the use of genetically engineered microorganisms that can produce high yields of D-ribose. The fermentation broth is then subjected to various purification steps to isolate and purify the D-ribose .
Chemical Reactions Analysis
Types of Reactions
D-ribose undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: D-ribose can be oxidized to form ribonic acid using oxidizing agents such as nitric acid or bromine water.
Reduction: Reduction of D-ribose can produce ribitol using reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include ribonic acid, ribitol, and various glycosides, which have different applications in biochemistry and pharmaceuticals .
Scientific Research Applications
D-ribose has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various nucleotides and nucleosides.
Medicine: D-ribose supplementation has been studied for its potential benefits in conditions such as chronic fatigue syndrome, fibromyalgia, and heart disease
Industry: It is used in the production of antiviral and anticancer drugs.
Comparison with Similar Compounds
D-ribose is closely related to other sugars, such as glucose and fructose, which are also important for energy production in the body . D-ribose stands out due to its specific role in the synthesis of adenosine triphosphate. Similar compounds include:
Deoxyribose: A structural analog of D-ribose, which is a component of deoxyribonucleic acid.
Arabinose: An epimer of ribose at the 2’ carbon.
D-ribose’s unique role in energy production and its applications in various fields make it a valuable compound in both scientific research and industry.
Properties
IUPAC Name |
(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-SOOFDHNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317333 | |
Record name | D-Ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Ribose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
613-83-2 | |
Record name | D-Ribofuranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Ribofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Ribose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 °C | |
Record name | D-Ribose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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